

Comparison of different LC column chemistries for Finasteride separation.

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Compound of Interest

Compound Name: *Finasteride-d9*

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A Comparative Guide to LC Column Chemistries for Finasteride Separation

For researchers, scientists, and drug development professionals engaged in the analysis of Finasteride, the choice of a liquid chromatography (LC) column is a critical factor in achieving optimal separation, resolution, and overall method performance. This guide provides a comparative overview of different LC column chemistries that have been successfully employed for the separation of Finasteride, supported by experimental data from various validated methods.

Data Summary

The selection of an appropriate stationary phase is paramount in developing a robust HPLC method for Finasteride. The following table summarizes quantitative data from several studies, highlighting the performance of different column chemistries in the separation of Finasteride.

Column Chemistry	Column Details	Mobile Phase	Flow Rate (mL/min)	Retention Time (min)	Wavelength (nm)
Symmetry Shield RP18	50 x 2.1 mm, 3.5 µm	Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (gradient)	-	-	MS/MS
Symmetry C18	75 x 4.6 mm, 3.5 µm	Water and Acetonitrile (64:36 v/v)	1.0	~5.9	-
ACQUITY UPLC BEH Phenyl	150 x 2.1 mm, 1.7 µm	A: 2.5 mM ortho phosphoric acid, B: Acetonitrile and water (90:10 v/v) (gradient)	0.22	-	210
Phenomenex Luna C18	250 x 4.6 mm, 5 µm	0.01M KH ₂ PO ₄ buffer (pH 3.5) and Acetonitrile (90:10)	1.0	~6.5	222[1]
Primesep 100 (Mixed-Mode)	150 x 4.6 mm, 5 µm	Acetonitrile and Water (50:50) with H ₂ SO ₄ buffer	1.0	-	225[2]
HiQSil C18	250 x 4.6 mm, 5 µm	Buffer and Methanol (520:480 v/v)	1.0	4.540	245[3]

Shimpak C8	150 x 4.6 mm, 5 µm	Acetonitrile and Water (95:05 v/v)	0.7	< 10	210[4]
ODS C18	250 x 4.6 mm, 5 µm	Buffer (pH 7.0) and Acetonitrile (80:20 v/v)	1.0	2.967	210[5]
Bondapak C18	300 x 3.9 mm, 10 µm	0.04 M ortho-phosphoric acid (pH 3.5) and Acetonitrile (50:50 v/v)	1.0	-	215[6][7][8]
Hypersil ODS C18	250 x 4.6 mm, 5 µm	0.05M KH ₂ PO ₄ buffer and Acetonitrile (50:50)	1.8	-	208

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these separation methods. Below are summaries of the experimental protocols from key studies.

Method 1: C18 Stationary Phase

- Column: Symmetry C18, 75mm x 4.6 mm, 3.5µm particles.[9]
- Mobile Phase: A mixture of water and Acetonitrile (64:36 v/v).[9]
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 25°C.[9]
- Detection: UV, wavelength not specified in this abstract.

- Key Finding: This method successfully separated Finasteride from its synthetic impurities and degradation products.[9] Other stationary phases like C8, Cyano, and Phenyl were attempted but resulted in co-elution of impurities.[9]

Method 2: UPLC with Phenyl Stationary Phase

- Column: Waters ACQUITY UPLC BEH Phenyl, 150 mm × 2.1 mm, 1.7 μm.[10]
- Mobile Phase: A gradient method using Solution A (2.5 mM ortho phosphoric acid) and Solution B (a mixture of acetonitrile and water in the ratio of 90:10 v/v).[10]
- Flow Rate: 0.22 mL/min.[10]
- Detection: UV at 210 nm.[10]
- Key Finding: This UPLC method provided a resolution greater than 2.0 between Finasteride and its potential impurities.[10]

Method 3: C8 Stationary Phase

- Column: Shimpak C8, 15.0 cm x 4.6 mm, 5μm.[4]
- Mobile Phase: Acetonitrile and water (95:05, v/v).[4]
- Flow Rate: 0.7 mL/min.[4]
- Detection: UV at 210 nm.[4]
- Key Finding: This method demonstrated excellent linearity and was effective for analyzing forced degradation samples of Finasteride, with all peaks eluting in under 10 minutes.[4] The choice of octylsilane as the stationary phase was justified for the separation of the electrically uncharged Finasteride molecule.[4]

Visualizing the Experimental Workflow

To provide a clear overview of the typical process for comparing different LC column chemistries for Finasteride separation, the following workflow diagram has been generated.



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Caption: Workflow for comparing LC column chemistries for Finasteride separation.

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